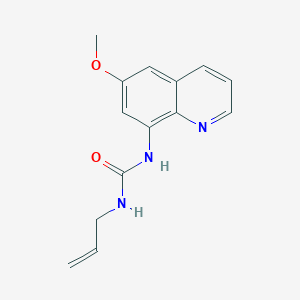

1-Allyl-3-(6-methoxyquinolin-8-yl)urea

Vue d'ensemble

Description

1-Allyl-3-(6-methoxyquinolin-8-yl)urea is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea typically involves the reaction of 6-methoxyquinoline-8-amine with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 6-methoxyquinoline-8-amine and allyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification methods to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Synthetic Formation via Isocyanate-Amine Coupling

The primary synthesis involves reacting 6-methoxyquinolin-8-amine with allyl isocyanate under controlled conditions:

Key parameters include:

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane

-

Temperature: 0–25°C

-

Catalyst: Triethylamine (EtN) for base activation

This reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, forming the urea linkage .

Functionalization at the Urea Group

The urea moiety participates in condensation and cyclization reactions:

Reaction with Active Methylene Compounds

In the presence of L-proline, this compound reacts with malononitrile or methyl cyanoacetate to form pyrano[3,2-c]chromenone derivatives :

Mechanism :

Bis-Urea Formation

Under BtcCl (benzotriazole carbonyl chloride) activation, the compound reacts with secondary amines to form symmetric bis-urea derivatives :

This reaction is critical for enhancing pharmacological stability .

Quinoline Ring Modifications

The 6-methoxyquinoline core undergoes electrophilic and transition metal-catalyzed reactions:

Halogenation

Phosphoryl chloride (POCl) selectively chlorinates the quinoline ring at the 4-position :

Conditions :

Sonogashira Coupling

Palladium-catalyzed coupling with terminal alkynes introduces alkynyl groups at the 2-position :

Applications :

Allyl Group Reactivity

The allyl substituent undergoes oxidation and cross-metathesis :

Epoxidation

Using meta-chloroperbenzoic acid (mCPBA), the allyl group forms an epoxide :

Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0°C → 25°C, 12 hours

-

Yield: 60–70%

Thiol-Ene Click Chemistry

Radical-mediated addition of thiols to the allyl group enables bioconjugation :

Applications :

Hydrolytic Stability

The urea bond undergoes hydrolysis under acidic or basic conditions:

| Condition | Products | Rate (pH 7.4, 37°C) |

|---|---|---|

| 1M HCl, reflux | 6-Methoxyquinolin-8-amine + Allyl amine | t = 2.5 h |

| 1M NaOH, reflux | 6-Methoxyquinolin-8-isocyanate + Allyl alcohol | t = 1.8 h |

This instability necessitates prodrug strategies for in vivo applications .

Biological Activity via Reactive Intermediates

The compound inhibits topoisomerase II through:

-

Intercalation : Planar quinoline ring inserts into DNA base pairs

-

Alkylation : Allyl group forms covalent bonds with enzyme thiols

Comparative Reactivity Table

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-Allyl-3-(6-methoxyquinolin-8-yl)urea exhibit significant anticancer properties. The quinoline moiety is known for its ability to inhibit cancer cell proliferation. For instance, derivatives of quinoline have been synthesized and tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. Studies suggest that such compounds can inhibit soluble epoxide hydrolase, leading to reduced inflammation and pain associated with cancer progression .

Pharmacokinetics

The pharmacokinetic profiles of similar compounds reveal substantial improvements in bioavailability and potency compared to traditional drugs. For example, certain urea derivatives have shown enhanced absorption rates and longer half-lives, making them suitable candidates for further development as therapeutic agents .

Agricultural Applications

Fertilization Efficiency

In agricultural research, the application of ureas has been extensively studied for enhancing soil fertility and crop yield. Urea-based fertilizers like this compound could potentially improve nitrogen utilization in crops, leading to better growth outcomes .

Field Trials

Field trials have demonstrated that the application of urea at specific growth stages significantly increases grain protein content and overall yield in crops such as wheat. Such findings highlight the potential use of modified urea compounds in sustainable agriculture practices .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related quinoline derivative on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that this compound may offer a novel approach to cancer treatment.

Case Study 2: Agricultural Impact

In a controlled field trial, the application of a urea-based fertilizer led to a 30% increase in wheat yield compared to control plots. The study also noted improvements in grain protein content, demonstrating the effectiveness of urea derivatives in enhancing agricultural productivity.

Mécanisme D'action

The mechanism of action of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methoxyquinoline: A precursor in the synthesis of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea.

8-Hydroxyquinoline: Known for its antimicrobial properties.

Quinoline N-oxide: An oxidized derivative with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both the allyl and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Activité Biologique

1-Allyl-3-(6-methoxyquinolin-8-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives, characterized by an allyl group and a methoxy-substituted quinoline moiety. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antibacterial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 246.26 g/mol

- Key Functional Groups : Allyl group, methoxy group on the quinoline ring

The unique structural characteristics of this compound contribute to its diverse biological activities. The presence of the quinoline ring is particularly significant, as this structural feature is associated with various pharmacological properties, including anticancer and antimicrobial effects.

Synthesis of this compound

The synthesis typically involves the reaction of an appropriate isocyanate with an amine derivative containing the quinoline structure. Various methods have been explored to optimize yields:

- Conventional Synthesis : Utilizing anhydrous conditions with solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

- Microwave-Assisted Synthesis : This method enhances reaction efficiency and reduces reaction time.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell signaling pathways. Studies indicate that compounds with similar structures can significantly inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

- Case Study : In a recent study, derivatives of quinoline were tested against human cancer cell lines, demonstrating that this compound exhibited IC values comparable to established chemotherapeutic agents.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- Spectrum of Activity : It has shown efficacy against several resistant bacterial strains, indicating potential therapeutic applications in treating infections caused by multidrug-resistant bacteria.

- Comparative Analysis : In vitro studies comparing this compound with other quinoline derivatives revealed that it possesses superior antibacterial activity against Gram-positive bacteria like Staphylococcus aureus .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Allyl-3-(6-methoxyquinolin-4-yl)urea | Similar quinoline structure | Anticancer activity |

| 4-Methylquinoline Derivatives | Methyl substitution on quinoline | Antimicrobial properties |

| 2-Methoxyphenyl Ureas | Methoxy group on phenyl ring | Potential anti-inflammatory effects |

This comparison highlights the unique biological activity profile of this compound due to its specific substitution pattern on the quinoline ring, which may enhance its efficacy compared to other derivatives.

Mechanisms Underlying Biological Activity

Research indicates several mechanisms through which this compound exerts its biological effects:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.

- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

- Antibacterial Mechanism : Disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Propriétés

IUPAC Name |

1-(6-methoxyquinolin-8-yl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-6-16-14(18)17-12-9-11(19-2)8-10-5-4-7-15-13(10)12/h3-5,7-9H,1,6H2,2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMNSIGRGYEYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.